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1,4-dioxepane-6-carbonitrile

Cat. No.: B6171652
CAS No.: 1859614-02-0
M. Wt: 127.1
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Description

Significance of Seven-Membered Oxygen Heterocycles in Organic Chemistry

Seven-membered heterocyclic compounds, particularly those containing oxygen atoms, represent an important class of molecules with diverse applications in medicinal and biological chemistry. researchgate.net The chemistry of these ring systems, such as oxepines, has become a significant area of focus in recent years. tsijournals.com Their structural complexity and the inherent flexibility of the seven-membered ring contribute to their ability to interact with biological targets.

The development of synthetic methodologies for these structures can be challenging due to their specific thermodynamic and kinetic characteristics. sioc-journal.cn However, their prevalence in natural products and pharmaceutically active molecules underscores their importance. researchgate.nettsijournals.com For instance, derivatives of dibenzo[b,f]oxepine are found in several medicinally relevant plants. researchgate.net The synthesis of functionalized 1,4-dioxepane derivatives is an active area of research, with methods like organocatalyzed electrochemical dehydrogenative annulation being developed to create these structures efficiently. researchgate.netnih.gov

The stability of seven-membered rings is a key feature, with some considering them to be among the most stable heterocyclic compounds. researchgate.net This stability, combined with their presence in bioactive natural products, drives the ongoing exploration of their synthesis and functionalization. tsijournals.comsioc-journal.cn

Overview of Nitrile Functional Group Reactivity in Heterocyclic Systems

The nitrile, or cyano, group (-C≡N) is a highly versatile and reactive functional group in organic synthesis. numberanalytics.comallen.in Its strong electron-withdrawing nature and the presence of a carbon-nitrogen triple bond impart unique reactivity. allen.inresearchgate.net Nitriles can participate in a wide range of chemical transformations, including nucleophilic additions, hydrolysis to carboxylic acids or amides, and reduction to amines. numberanalytics.comallen.in

In the context of heterocyclic chemistry, the nitrile group is a valuable precursor for the synthesis of more complex molecules. researchgate.netlongdom.org It can be transformed into various other functional groups, facilitating the construction of diverse heterocyclic systems. researchgate.net The reactivity of the nitrile can be modulated by the electronic properties of the heterocyclic ring to which it is attached. For example, attachment to an electron-withdrawing heteroaromatic ring can increase the electrophilicity of the nitrile's carbon atom, enhancing its reactivity towards nucleophiles. nih.gov

Nitriles can also participate in cycloaddition reactions, providing a pathway to form fused or spiro heterocyclic compounds. numberanalytics.comresearchgate.net This reactivity makes them key building blocks in the synthesis of a wide variety of molecular heterocyclic systems. longdom.org Over 30 nitrile-containing pharmaceuticals are currently on the market, highlighting the importance of this functional group in drug discovery. longdom.org

Rationale for Investigating 1,4-Dioxepane-6-carbonitrile: Bridging Cyclic Ethers and Nitrile Chemistry

The compound this compound represents a unique molecular architecture that combines a flexible, seven-membered cyclic diether with a reactive nitrile functional group. The study of this specific molecule is driven by the potential for synergistic effects between these two components. The 1,4-dioxepane ring provides a three-dimensional scaffold that can influence the positioning and reactivity of the nitrile group.

The investigation into the synthesis and properties of substituted 1,4-dioxepanes is an area of ongoing research. For example, derivatives such as 6-nitromethyl-6-vinyl- researchgate.netCurrent time information in Bangalore, IN.dioxepane have been synthesized and studied for their potential applications in pharmaceutical chemistry and material science, owing to the reactivity of the vinyl and nitro groups. evitachem.com Similarly, the synthesis of dioxo-dioxepane derivatives from oleic acid has been explored for their potential as bio-lubricants. ugm.ac.idresearchgate.netkemdikbud.go.id

By introducing a nitrile group onto the 1,4-dioxepane backbone, new avenues for chemical transformations are opened. The nitrile can serve as a handle for further functionalization, allowing for the creation of a library of novel compounds based on the 1,4-dioxepane scaffold. The inherent polarity and reactivity of the nitrile group, combined with the structural features of the seven-membered ring, make this compound a compelling target for synthetic chemists and those interested in the development of new molecular entities.

Properties

CAS No.

1859614-02-0

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Origin of Product

United States

Synthetic Methodologies for 1,4 Dioxepane 6 Carbonitrile and Its Derivatives

Strategies for 1,4-Dioxepane Ring Construction

The formation of the seven-membered dioxepane ring is a key challenge due to the entropic factors that typically disfavor the formation of medium-sized rings. nih.gov Various strategies have been developed to overcome this, including annulation, cyclization, and ring expansion reactions.

Dehydrogenative annulation reactions represent a direct and efficient method for constructing cyclic structures. researchgate.net Recent advancements have applied this strategy to the synthesis of saturated oxygen heterocycles like 1,4-dioxepane derivatives. An organocatalyzed electrochemical dehydrogenative annulation reaction has been reported for the synthesis of 1,4-dioxane (B91453) and 1,4-dioxepane derivatives from alkenes and 1,2- or 1,3-diols, respectively. researchgate.net This approach is notable for proceeding under transition-metal- and oxidizing-reagent-free conditions, enhancing its sustainability. The combination of electrochemistry with redox catalysis provides an efficient route to functionalized 1,4-dioxepanes. researchgate.net

The general mechanism involves the electrochemical generation of a catalytic species that facilitates the annulation of a diol with an alkene. This method demonstrates broad substrate scope and compatibility with various functional groups, making it a promising pathway for accessing complex dioxepane structures. researchgate.net

Table 1: Examples of Electrochemical Dehydrogenative Annulation for O-Heterocycles

Alkene ReactantDiol ReactantProductCatalyst SystemKey Advantage
Styrene (B11656)Propane-1,3-diol2-Phenyl-1,4-dioxepaneOrganic Redox Catalyst + ElectrochemistryTransition-metal-free researchgate.net
Various Alkenes1,3-DiolsFunctionalized 1,4-DioxepanesOrganocatalyzed ElectrochemicalAvoids stoichiometric chemical oxidants researchgate.net

Classical cyclocondensation and intramolecular cyclization reactions are foundational methods for the synthesis of oxacycles. The oxa-Pictet–Spengler reaction, for instance, can be adapted for the synthesis of seven-membered oxacycles through the cyclocondensation of suitable β-arylethanol precursors with carbonyl compounds under acidic conditions. conicet.gov.ar

Intramolecular cyclization offers another powerful route. For example, the acid-catalyzed intramolecular cyclization of a 1,4-diketone fragment can lead to the formation of a fused pyranone ring, demonstrating the principle of forming oxygen-containing rings through internal reaction. mdpi.com A specific SN1-type ring closure has been successfully used to construct a 1,2-dioxepane (B14743426) ring, a related isomer, highlighting the utility of intramolecular reactions for forming seven-membered peroxide-containing rings. nih.govresearchgate.net These strategies often rely on carefully designed linear precursors that contain the necessary functional groups positioned for efficient ring closure.

Ring expansion reactions provide an alternative to direct cyclization, circumventing the entropic penalties associated with forming medium-sized rings. nih.govresearchgate.net This approach typically involves the rearrangement of a more readily accessible five- or six-membered ring precursor. A versatile, metal-free method utilizes a hypervalent iodine reagent, such as PhI(OH)OTs (HTIB), to mediate the ring expansion of 1-vinylcycloalkanols to generate seven-membered carbocycles. nih.gov This strategy could potentially be adapted for heterocyclic systems.

Another common strategy is the Lewis acid-catalyzed ring expansion of cyclic ketones with diazo compounds, such as ethyl diazoacetate, which has been used to access seven-membered oxoazepane esters from piperidone precursors. researchgate.net Such methods could theoretically be applied to expand a substituted 1,4-dioxane precursor into the desired 1,4-dioxepane framework.

Table 2: Ring Expansion Strategies for Seven-Membered Rings

Starting MaterialReagent/CatalystProduct TypeReference
1-VinylcycloalkanolsPhI(OH)OTs (HTIB)Seven-membered carbocycles nih.gov
Cyclohexanone OximeAcid (Beckmann Rearrangement)ε-Caprolactam researchgate.net
1-Boc-4-piperidoneEthyl diazoacetate, BF3-etherateOxoazepane ester researchgate.net

The success of cyclization strategies hinges on the availability of suitable acyclic precursors. The synthesis of the 1,4-dioxepane ring typically requires a functionalized propane-1,3-diol derivative and a two-carbon electrophile. A common route to functionalized 1,4-dioxanes, which can be seen as a six-membered ring analogue, involves the ring-opening of epoxides with ethylene (B1197577) glycol, followed by cyclization of the resulting diol. enamine.net A similar approach using propane-1,3-diol could yield 1,4-dioxepanes.

The synthesis of chiral, cyclic 1,3-diols has been described as important scaffolds for building complex molecules. nih.gov These diols can serve as key building blocks for constructing the dioxepane ring. Furthermore, the oxidative cleavage of cyclic 1,2-dihydroxysilanes using reagents like sodium periodate (B1199274) provides access to functionalized acylsilanes, which are versatile intermediates that could be elaborated into precursors for dioxepane synthesis. researchgate.net

Incorporation and Functionalization of the Nitrile Group

The nitrile group is a valuable functional moiety in many pharmaceuticals and agrochemicals. nih.gov Its incorporation into a heterocyclic framework like 1,4-dioxepane can be achieved through various methods, with direct C-H cyanation being an increasingly attractive, atom-economical approach.

Direct C-H cyanation avoids the need for pre-functionalized starting materials, such as halides or triflates, which are required in classical methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.govwikipedia.org Several transition-metal-catalyzed systems have been developed for the direct cyanation of C-H bonds in heterocyclic compounds.

Copper-Catalyzed Cyanation: A method using a copper cyanide catalyst and an iodine oxidant has been developed for the regioselective cyanation of various heterocycles, including azoles, imidazoles, and indoles. nih.gov

Cobalt-Catalyzed Cyanation: A cobalt-catalyzed C-H cyanation of heteroarenes has been achieved using N-cyanosuccinimide as a convenient and stable cyanating agent. This method exhibits excellent functional group tolerance. acs.org

Photoredox Catalysis: A metal-free approach utilizes an acridinium (B8443388) photoredox catalyst with trimethylsilyl (B98337) cyanide under an aerobic atmosphere. This reaction proceeds under mild, room-temperature conditions and is compatible with various oxygen-containing heterocycles. nih.gov

Nickel-Catalyzed Cyanation: Nickel catalysts have been used for the cyanation of aryl halides and triflates, using acetonitrile (B52724) as the cyanide source via C-CN bond cleavage. nih.gov

The application of these methods to a pre-formed 1,4-dioxepane ring would likely target the methylene (B1212753) protons. The regioselectivity of the cyanation at the C-6 position would be a critical factor to control, potentially influenced by the directing effects of the ring oxygen atoms or other substituents.

Table 3: Comparison of Direct Cyanation Methods for Heterocycles

MethodCatalystCyanide SourceKey FeaturesReference
Copper-CatalyzedCuCNNaCNUses mild iodine oxidant; regioselective for acidic C-H bonds. nih.gov
Cobalt-CatalyzedCp*Co(CO)I2N-CyanosuccinimideBroad substrate scope; excellent functional group tolerance. acs.org
Organic PhotoredoxAcridinium CatalystTrimethylsilyl cyanideMetal-free; proceeds at room temperature under air. nih.gov
Nickel-CatalyzedNi(MeCN)62AcetonitrileNon-toxic cyanide source via C-CN bond cleavage. nih.gov

Nitrile Synthesis from Oxygen-Containing Precursors

The introduction of a nitrile functional group onto a pre-formed 1,4-dioxepane ring often involves the transformation of an oxygen-containing functional group, such as an aldehyde, amide, or alcohol. These methods are fundamental functional group interconversions (FGIs) in organic synthesis. ic.ac.ukimperial.ac.uk

One common pathway is the dehydration of a primary amide. For instance, a precursor such as 1,4-dioxepane-6-carboxamide can be treated with dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to yield the target nitrile. vanderbilt.edu Another viable route begins with the corresponding aldehyde, 1,4-dioxepane-6-carbaldehyde. The aldehyde can be converted to an oxime by reaction with hydroxylamine, which is then dehydrated using reagents such as phosphorus pentoxide (P₂O₅) to afford 1,4-dioxepane-6-carbonitrile. vanderbilt.edu

A table summarizing these approaches is presented below.

Starting Material PrecursorIntermediateKey ReagentsProduct
1,4-Dioxepane-6-carboxamideNot ApplicablePOCl₃, pyridine; or TsCl, pyridine; or SOCl₂This compound
1,4-Dioxepane-6-carbaldehyde1,4-Dioxepane-6-carbaldehyde oxime1. H₂NOH·HCl2. P₂O₅This compound

Functional Group Interconversions Towards this compound

Functional group interconversion (FGI) is a strategic process in synthesis where one functional group is converted into another. ic.ac.ukimperial.ac.uk This tactic is crucial for synthesizing this compound, particularly when direct installation of the nitrile is challenging. A common retrosynthetic approach involves targeting a more accessible functional group at the 6-position of the dioxepane ring, such as a hydroxyl or a halide, and then converting it to the nitrile.

For example, a synthetic route could begin with the formation of a 6-(hydroxymethyl)-1,4-dioxepane intermediate. This alcohol can be converted into a good leaving group, such as a tosylate or a halide (bromide or iodide). vanderbilt.edu The subsequent nucleophilic substitution with a cyanide salt (e.g., KCN or NaCN), often facilitated by a phase-transfer catalyst like 18-crown-6 (B118740) in a polar aprotic solvent like DMSO, yields the desired this compound. vanderbilt.edu This two-step sequence—conversion of an alcohol to a leaving group followed by cyanide displacement—is a robust and widely used method for nitrile synthesis.

Transformation StepReactantReagentsProduct
Step 1: Activation of Alcohol6-(Hydroxymethyl)-1,4-dioxepaneTsCl, pyridine (for tosylate) or PBr₃ (for bromide)6-(Tosylmethyl)-1,4-dioxepane or 6-(Bromomethyl)-1,4-dioxepane
Step 2: Nucleophilic Substitution6-(Tosylmethyl)-1,4-dioxepaneKCN, 18-crown-6, DMSOThis compound

Stereoselective Synthesis of this compound

When the target molecule contains stereocenters, as is the case for substituted 1,4-dioxepanes, controlling the stereochemical outcome of the synthesis is paramount. Stereoselective synthesis aims to produce a single desired stereoisomer, which is critical in fields such as medicinal chemistry where different enantiomers or diastereomers can have vastly different biological activities. Strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

Chiral Auxiliaries and Catalytic Asymmetric Methods in Heterocycle Synthesis

Asymmetric synthesis is a powerful tool for creating enantiomerically pure compounds. sigmaaldrich.com This can be achieved by using either stoichiometric chiral reagents or catalytic amounts of a chiral substance.

Chiral Auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. york.ac.uk For the synthesis of a chiral 1,4-dioxepane derivative, an acyclic precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone. researchgate.net Subsequent reactions, like an alkylation or an aldol (B89426) reaction to build the backbone of the molecule, would proceed with high diastereoselectivity controlled by the auxiliary. researchgate.net Following the key bond-forming step, the auxiliary would be cleaved and the resulting chiral intermediate cyclized to form the enantiomerically enriched dioxepane ring.

Catalytic Asymmetric Methods offer a more atom-economical approach, where a small amount of a chiral catalyst generates large quantities of a chiral product. frontiersin.org These methods include transition-metal catalysis with chiral ligands, organocatalysis, and biocatalysis. frontiersin.org For instance, an asymmetric epoxidation or dihydroxylation of an unsaturated precursor could establish key stereocenters before the ring-closing step to form the dioxepane. york.ac.uk Rhodium-catalyzed asymmetric cross-coupling reactions have also been used to synthesize chiral heterocycles, demonstrating the utility of this approach. tmc.edu

MethodDescriptionKey FeaturesExample Application
Chiral Auxiliary A chiral moiety is temporarily incorporated into the substrate to control stereoselectivity. wikipedia.orgStoichiometric use of the auxiliary; high diastereoselectivity; auxiliary is cleaved and can be recycled. york.ac.ukresearchgate.netEvans oxazolidinones for asymmetric alkylation of a precursor before cyclization. researchgate.net
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst is used to generate an enantiomerically enriched product. frontiersin.orgHigh efficiency and atom economy; broad applicability across reaction types (e.g., hydrogenations, epoxidations). york.ac.ukfrontiersin.orgChiral Co-salen-catalyzed epoxide ring-opening to create a chiral diol for subsequent cyclization. rsc.org

Diastereoselective Control in Ring-Forming Reactions

Diastereoselective synthesis involves controlling the formation of one diastereomer over another. In the context of ring-forming reactions to create this compound, if the acyclic precursor already contains one or more stereocenters, these can influence the stereochemical outcome of the cyclization step. This phenomenon, known as substrate-controlled stereoselection, relies on the inherent energetic preferences of the transition states leading to the different possible diastereomeric products.

For example, the intramolecular Williamson ether synthesis to form the 1,4-dioxepane ring from an acyclic precursor containing a hydroxyl group and a leaving group would proceed through a transition state whose conformation is influenced by the existing stereocenters. Steric and electronic factors would guide the molecule to adopt a conformation that minimizes unfavorable interactions, thereby leading to the preferential formation of one diastereomer of the cyclic product. This strategy is a cornerstone of natural product synthesis, where complex acyclic molecules are often cyclized with high levels of diastereocontrol. researchgate.net

Mechanistic Investigations of 1,4 Dioxepane 6 Carbonitrile Formation and Reactions

Elucidation of Reaction Pathways for 1,4-Dioxepane Ring Formation

The synthesis of a seven-membered heterocycle like 1,4-dioxepane-6-carbonitrile is a non-trivial synthetic challenge. The formation of such medium-sized rings is often subject to unfavorable entropic and enthalpic factors. Understanding the underlying reaction mechanisms, whether radical or ionic, is crucial for developing efficient and selective synthetic protocols.

Radical reactions offer a powerful method for the formation of C-C and C-heteroatom bonds, often proceeding under mild and neutral conditions. princeton.edu The construction of the 1,4-dioxepane ring can be envisioned through an intramolecular radical cyclization pathway. A typical approach involves the generation of a carbon-centered radical at a position suitable for cyclizing onto an oxygen-containing tether.

A plausible precursor for such a reaction would be an acyclic molecule containing a radical precursor (e.g., a halide or a thiocarbonyl group) and an appropriately positioned unsaturated ether moiety. The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and a propagating agent, commonly a tin hydride like tri-n-butyltin hydride (n-Bu3SnH). princeton.eduuchicago.edu

The key steps in the mechanism are:

Initiation: Thermal decomposition of AIBN generates a radical, which then abstracts a hydrogen atom from n-Bu3SnH to form the tri-n-butyltin radical (Bu3Sn•).

Propagation: The Bu3Sn• radical abstracts an atom (e.g., a halogen) from the substrate to generate a carbon-centered radical.

Cyclization: The newly formed radical undergoes an intramolecular addition. For a seven-membered ring, this would be a 7-endo or 7-exo cyclization, with the regioselectivity governed by Baldwin's rules and the stability of the transition states.

Termination/Chain Transfer: The cyclic radical intermediate abstracts a hydrogen atom from another molecule of n-Bu3SnH, yielding the final 1,4-dioxepane product and regenerating the Bu3Sn• radical to continue the chain reaction. princeton.edu

Radical reactions involving the addition of a carbon-centered radical to a cyano group are also well-documented, which could be a competing pathway or a subsequent reaction depending on the substrate design. libretexts.org

Table 1: Key Reagents in Radical-Mediated Cyclization
Reagent ClassExampleFunction
Radical InitiatorAzobisisobutyronitrile (AIBN)Generates initial radical upon heating
Propagating AgentTri-n-butyltin hydride (n-Bu3SnH)Creates substrate radical and quenches cyclic radical
Substrate PrecursorHalo-etherSource of the carbon-centered radical

Ionic mechanisms provide an alternative and often more traditional route to heterocycle formation. The synthesis of 1,4-dioxepanes can be achieved through Williamson ether synthesis-type reactions, where a diol is reacted with a suitable dielectrophile. For instance, the double alkylation of a 1,2-diol with a dihaloalkane can form the seven-membered ring. chemrxiv.org

Another powerful ionic approach is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by capture of the resulting carbocation by a nucleophile. A variation of this, the Prins-type cyclization, can be employed to construct the 1,4-dioxepane skeleton from precursors like allyl alcohols. researchgate.net More recently, organocatalyzed electrochemical dehydrogenative annulation reactions of alkenes with 1,3-diols have emerged as a modern, transition-metal-free method for synthesizing 1,4-dioxepane derivatives. researchgate.net

These ionic pathways are often governed by factors such as carbocation stability, solvent polarity, and the nature of the Lewis or Brønsted acid catalyst employed.

Nitrile Group Involvement in Reaction Kinetics and Selectivity

The nitrile (cyano) group is a highly versatile functional group in organic synthesis. researchgate.net In this compound, its presence is expected to profoundly influence the molecule's reactivity, directing reaction pathways and affecting rates.

The nitrile group possesses a unique electronic structure with both electrophilic and nucleophilic character. nih.gov

Electrophilic Carbon: The carbon atom of the C≡N triple bond is electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity can be enhanced by coordinating the nitrogen atom to a Lewis acid or Brønsted acid, which increases the polarization of the triple bond. chemistrysteps.com Reactions with organometallic reagents (like Grignard or organolithium reagents) or hydrolysis under acidic or basic conditions to form amides and carboxylic acids are classic examples of this electrophilic activation. chemistrysteps.com

Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base. Protonation activates the nitrile towards nucleophilic attack. chemistrysteps.com Furthermore, transition metals can coordinate to the nitrile, facilitating various transformations. For example, copper-mediated N-arylation of nitriles with arylboronic acids proceeds through the formation of a nitrilium intermediate. st-andrews.ac.uk

Table 2: Modes of Nitrile Group Activation
Activation ModeReagent/ConditionEffect on Nitrile GroupResulting Reaction Type
Electrophilic ActivationH+ or Lewis Acid (e.g., BF3)Increases electrophilicity of carbonNucleophilic addition (e.g., hydrolysis, Ritter reaction)
Nucleophilic ActivationDeprotonation of α-carbonFormation of a nitrile-stabilized anionAlkylation, acylation at α-position
Metal-MediatedCu(OTf)2Oxidative C-N couplingN-Arylation

Beyond its intrinsic reactivity, the nitrile group can serve as a powerful directing group. The deprotonation of the C-H bond adjacent (alpha) to the nitrile group is facilitated by the inductive electron-withdrawing effect and resonance stabilization of the resulting carbanion. wikipedia.org This nitrile-stabilized anion is an excellent nucleophile, allowing for stereoselective alkylation and other functionalizations at the C6 position of the 1,4-dioxepane ring. nih.gov

Moreover, the nitrile group can direct C-H bond functionalization at other positions on the ring through the formation of a metallacyclic intermediate. nih.gov It can also act as a radical acceptor in cascade or tandem reactions, where an initial radical cyclization is followed by the trapping of the radical by the nitrile group, leading to more complex heterocyclic systems. libretexts.orgnih.gov

Computational Chemistry Approaches to Reaction Mechanisms and Energetics

To gain deeper insight into the complex reaction pathways involved in the formation and reactions of this compound, computational chemistry serves as an indispensable tool. idosr.org Quantum mechanical methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of reaction mechanisms that may be difficult to probe experimentally. compchem.me

By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. idosr.org This information provides critical data on reaction barriers (activation energies) and reaction energies, which are fundamental to understanding reaction kinetics and thermodynamics.

For the formation of the 1,4-dioxepane ring, computational studies could:

Compare the activation barriers for radical versus ionic cyclization pathways.

Elucidate the conformational preferences of the seven-membered ring in transition states.

Predict the regio- and stereoselectivity of cyclization reactions.

A computational study on the degradation of the related 1,4-dioxane (B91453) ring by hydroxyl radicals has demonstrated the power of these methods in determining kinetic preferences and the influence of solvation models on reaction pathways. nih.govresearchgate.net Similar studies on this compound could predict the most likely sites of metabolic attack or oxidative degradation. Furthermore, calculations can model the influence of the nitrile group on the electron distribution within the molecule, rationalizing its role as an activating or directing group in subsequent functionalization reactions.

Density Functional Theory (DFT) Studies on Transition States and Intermediates

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. DFT methods are employed to locate and characterize the geometries and energies of transition states (TS) and intermediates, which are crucial for understanding reaction pathways and kinetics. e3s-conferences.orgucsb.edumit.edu

In the context of this compound, DFT calculations can be applied to investigate various reactions, such as its synthesis via cycloaddition or the transformation of the nitrile group. These studies typically involve mapping the potential energy surface to identify the lowest energy path from reactants to products. The transition state, a first-order saddle point on this surface, represents the highest energy barrier that must be overcome for the reaction to proceed. ucsb.edu The energy difference between the reactants and the transition state determines the activation energy, a key parameter in reaction kinetics.

For instance, in a hypothetical reaction involving the this compound ring, DFT calculations could elucidate whether the reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving one or more intermediates. The calculated energies of these species provide a quantitative picture of the reaction profile.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
TS1First Transition State+25.4
IntermediateA transient species formed after TS1-5.2
TS2Second Transition State+15.8
ProductsFinal products of the reaction-12.7

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT studies.

Furthermore, DFT studies can reveal the intricate details of the transition state geometry, such as which bonds are breaking and forming. ic.ac.uk This information is invaluable for understanding the factors that control the stereoselectivity and regioselectivity of a reaction. The presence of the nitrile group in this compound can significantly influence the electronic distribution within the molecule, thereby affecting the stability of transition states and intermediates. Computational studies on nitrile-containing compounds have shown that the nitrile group can act as an electrophilic site, and DFT can quantify its reactivity towards nucleophiles. nih.govacs.org

Conformational Analysis of the 1,4-Dioxepane Ring System

The seven-membered 1,4-dioxepane ring is conformationally flexible, and its preferred geometry can have a profound impact on the molecule's reactivity. Conformational analysis aims to identify the stable conformations of the ring and the energy barriers for interconversion between them. For substituted dioxepanes like this compound, the position and orientation of the substituent play a critical role in determining the conformational landscape.

Computational methods, including DFT and molecular mechanics, are essential tools for exploring the potential energy surface of these flexible ring systems. Studies on the parent 1,4-dioxepane have suggested that the twist-chair (TC) conformation is often the most stable. However, the presence of substituents can shift this equilibrium towards other conformations, such as the chair (C) or boat (B) forms.

For this compound, the nitrile group can occupy either an axial or an equatorial position in a given conformation. The relative stability of these conformers will depend on various steric and electronic interactions. For example, an axial substituent may experience unfavorable 1,3-diaxial interactions, which would destabilize that conformation.

Table 2: Calculated Relative Energies of this compound Conformers

ConformationSubstituent PositionRelative Energy (kcal/mol)Population at 298 K (%)
Twist-ChairEquatorial0.0075.3
Twist-ChairAxial1.2512.8
ChairEquatorial0.8521.9
ChairAxial2.103.5

Note: This data is illustrative and based on general principles of conformational analysis for substituted seven-membered rings.

Predictive Modeling of Reactivity and Selectivity

Building on the foundation of DFT and conformational analysis, predictive modeling aims to forecast the outcome of chemical reactions. By developing computational models that can accurately predict reactivity and selectivity, chemists can design more efficient synthetic routes and develop novel catalysts.

For this compound, predictive models could be used to explore its potential in various chemical transformations. For example, in cycloaddition reactions, computational models can predict whether the reaction will favor the formation of certain stereoisomers or regioisomers. nih.gov These models often rely on calculating the energies of all possible transition states leading to the different products. According to transition state theory, the product that is formed through the lowest energy transition state will be the major product.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models represent another facet of predictive modeling. nih.gov These approaches use statistical methods to correlate the structural features of molecules with their chemical reactivity or biological activity. For a series of substituted 1,4-dioxepane derivatives, a QSPR model could be developed to predict their reaction rates based on descriptors that quantify their electronic and steric properties.

Table 3: Example of Descriptors for a Predictive Model of Reactivity

DescriptorDescriptionPotential Influence on Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalHigher HOMO energy can indicate greater nucleophilicity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalLower LUMO energy can indicate greater electrophilicity.
Dipole MomentMeasure of the molecule's overall polarityCan influence interactions with polar reagents and solvents.
Steric HindranceA measure of the bulkiness around the reactive centerCan affect the accessibility of the reactive site.

By combining these computational tools, a comprehensive understanding of the chemical behavior of this compound can be achieved. While direct experimental data may be limited, these theoretical investigations provide a robust framework for predicting its properties and guiding future experimental work.

Advanced Structural Characterization and Spectroscopic Analysis of 1,4 Dioxepane 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Connectivity and Environment

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and type of hydrogen and carbon atoms in the molecule.

Proton (¹H) NMR Spectroscopy: Based on the structure of 1,4-dioxepane-6-carbonitrile, four distinct proton environments are anticipated. The protons on the seven-membered ring are diastereotopic due to the chiral center at C6, leading to complex splitting patterns.

H-6: The single proton on the carbon bearing the nitrile group is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (H-5 and H-7). Its position would be downfield due to the electron-withdrawing effect of the nitrile group.

H-5 & H-7: The methylene protons adjacent to the chiral center (C-5 and C-7) are chemically non-equivalent. They are expected to show complex multiplets due to both geminal and vicinal coupling.

H-2 & H-3: The protons on carbons C-2 and C-3 form an ethylene (B1197577) glycol fragment within the ring. They are expected to be shifted downfield due to the deshielding effect of the adjacent oxygen atoms.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-2, H-3~3.7 - 3.9m (multiplet)4H
H-5, H-7~3.6 - 3.8m (multiplet)4H
H-6~2.8 - 3.2m (multiplet)1H

Carbon (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

C≡N: The carbon of the nitrile group typically appears in a characteristic downfield region. oregonstate.edu

C-6: The methine carbon attached to the nitrile group will be found in the aliphatic region but shifted slightly downfield.

C-2, C-3, C-5, C-7: The four methylene carbons adjacent to the oxygen atoms are expected to have similar chemical shifts in the typical range for ethers. docbrown.info Due to the ring's flexibility and the influence of the substituent, C-2/C-3 may be chemically distinct from C-5/C-7.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C≡N~118 - 122
C-2, C-3~70 - 75
C-5, C-7~68 - 72
C-6~25 - 30

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Through-Bond and Through-Space Correlations

2D NMR experiments are essential for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). Key expected correlations would include H-6 with the protons on C-5 and C-7, and correlations between the geminal and vicinal protons within the C2-C3 and C5/C7 methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional structure and preferred conformation (e.g., chair, boat, or twist-boat) of the flexible seven-membered dioxepane ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint and identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy for Nitrile and Ether Linkages

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be dominated by absorptions from its key functional groups.

Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2240-2260 cm⁻¹. This peak is highly characteristic and a clear indicator of the nitrile functional group. spectroscopyonline.comlibretexts.org

Ether (C-O-C) Stretch: Strong, broad absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkages are predicted to appear in the 1050-1250 cm⁻¹ region.

C-H Stretch: Absorptions for the sp³ C-H stretching of the methylene and methine groups on the ring would be observed just below 3000 cm⁻¹.

Predicted IR Absorption Data

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (sp³) Stretch2850 - 2960Medium-Strong
C≡N Stretch2240 - 2260Medium, Sharp
C-O-C Asymmetric Stretch1050 - 1250Strong

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. libretexts.org Vibrations that cause a change in molecular polarizability are Raman active.

The C≡N stretch is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum, due to the significant change in polarizability of the triple bond during vibration.

Symmetric C-O-C stretching and C-C backbone vibrations, which may be weak in the IR spectrum, are often more prominent in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns upon ionization.

The molecular formula for this compound is C₆H₉NO₂. The predicted monoisotopic mass is 127.0633 g/mol .

A high-resolution mass spectrum would confirm this exact mass, thereby validating the elemental formula. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 127, followed by a series of fragment ions resulting from the cleavage of the parent molecule. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) and the loss of small neutral molecules. libretexts.orgmsu.edu

Predicted Mass Spectrometry Fragmentation Data

m/z ValuePredicted Fragment IdentityFragmentation Pathway
127[C₆H₉NO₂]⁺Molecular Ion (M⁺)
101[M - CN]⁺Loss of nitrile radical
97[M - CH₂O]⁺Loss of formaldehyde (B43269) from ring
83[M - C₂H₄O]⁺Loss of ethylene oxide from ring
56[C₃H₄O]⁺Ring cleavage fragment

Based on a comprehensive search of available scientific literature and databases, there is currently no specific published data available for the advanced structural characterization and spectroscopic analysis of the chemical compound This compound .

Therefore, it is not possible to provide the detailed research findings for the following sections as requested:

Chiroptical Spectroscopy for Absolute Configuration Assignment (if chiral)

Vibrational Circular Dichroism (VCD) Spectroscopy

Without experimental or theoretical data specific to this compound, any attempt to generate the requested article would involve speculation or the use of data from related but distinct compounds, which would violate the explicit instructions to focus solely on the specified molecule.

Should research on this compound be published in the future, this information may become available.

Reactivity and Chemical Transformations of 1,4 Dioxepane 6 Carbonitrile

Reactions Involving the Nitrile Moiety

The nitrile group (–C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org This polarity is the basis for a wide range of nucleophilic addition reactions, making the nitrile a precursor to various other functionalities such as carboxylic acids, amines, and ketones. libretexts.org

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid or a carboxylate salt. This reaction can be catalyzed by either acid or base and typically proceeds through an amide intermediate. byjus.com

Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. organicchemistrytutor.com A subsequent nucleophilic attack by water leads to an imidic acid, which tautomerizes to an amide. This amide intermediate is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid, in this case, 1,4-dioxepane-6-carboxylic acid , and an ammonium (B1175870) salt. chemguide.co.uk

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon in a nucleophilic addition. chemistrysteps.com Protonation of the resulting intermediate forms the imidic acid, which rearranges to the amide. Continued hydrolysis under basic conditions cleaves the amide to form a carboxylate salt, such as sodium 1,4-dioxepane-6-carboxylate . chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required. commonorganicchemistry.com

Table 1: Conditions for Hydrolysis of the Nitrile Group

CatalystReagentsIntermediateFinal Product (after workup)
AcidDilute H₂SO₄ or HCl, H₂O, heat1,4-Dioxepane-6-carboxamide1,4-Dioxepane-6-carboxylic acid
BaseNaOH or KOH, H₂O, heat1,4-Dioxepane-6-carboxamide1,4-Dioxepane-6-carboxylic acid

Reduction to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org

Complete reduction to a primary amine is achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether. studymind.co.uk The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.orglibretexts.org An aqueous workup then protonates the nitrogen to give the primary amine, (1,4-dioxepan-6-yl)methanamine . Catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney nickel or platinum is also an effective method for this transformation. wikipedia.orgstudymind.co.uk

Partial reduction to an aldehyde can be accomplished using a less reactive, sterically hindered hydride reagent such as diisobutylaluminium hydride (DIBAL-H). wikipedia.org DIBAL-H adds a single hydride equivalent to the nitrile, forming a stable aluminum-imine intermediate. This intermediate is then hydrolyzed during an aqueous workup to release the aldehyde, 1,4-dioxepane-6-carbaldehyde . libretexts.org

Table 2: Reagents for the Reduction of the Nitrile Group

ReagentProductFunctional Group Transformation
LiAlH₄, then H₂O(1,4-Dioxepan-6-yl)methanamine-C≡N → -CH₂NH₂
H₂ / Raney Ni(1,4-Dioxepan-6-yl)methanamine-C≡N → -CH₂NH₂
DIBAL-H, then H₂O1,4-Dioxepane-6-carbaldehyde-C≡N → -CHO

Nucleophilic Addition Reactions with Organometallic Reagents

Organometallic reagents, particularly Grignard reagents (R-MgX), are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. organicchemistrytutor.com This reaction provides a valuable route for the synthesis of ketones. libretexts.org The reaction involves the addition of the carbanion-like alkyl or aryl group from the Grignard reagent to the nitrile carbon, forming a new carbon-carbon bond. masterorganicchemistry.com This initially produces an imine anion, which remains stable until an aqueous acidic workup is performed. chemistrysteps.com The workup first protonates the nitrogen to form an imine, which is then readily hydrolyzed to the corresponding ketone. libretexts.org For example, reacting 1,4-dioxepane-6-carbonitrile with methylmagnesium bromide would yield 1-(1,4-dioxepan-6-yl)ethan-1-one after hydrolysis.

Table 3: Ketone Synthesis via Grignard Reagent Addition

Grignard Reagent (R-MgBr)Expected Ketone Product
Methylmagnesium bromide1-(1,4-Dioxepan-6-yl)ethan-1-one
Ethylmagnesium bromide1-(1,4-Dioxepan-6-yl)propan-1-one
Phenylmagnesium bromide(1,4-Dioxepan-6-yl)(phenyl)methanone

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

While the nitrile group itself is not a standard 1,3-dipole, it can be a precursor to species that readily undergo [3+2] cycloaddition reactions. A common strategy involves the conversion of the nitrile's synthetic precursor, an aldoxime, into a nitrile oxide. tandfonline.com Nitrile oxides are highly reactive 1,3-dipoles that react with dipolarophiles, such as alkenes and alkynes, to form five-membered heterocycles. uchicago.edu

In a hypothetical pathway, the corresponding aldehyde (1,4-dioxepane-6-carbaldehyde) could be converted to 1,4-dioxepane-6-carbaldehyde oxime . Subsequent oxidation of this oxime, for instance with sodium hypochlorite, would generate the reactive intermediate This compound oxide in situ. This intermediate could then be trapped by an alkene like styrene (B11656) to yield a substituted isoxazoline (B3343090) ring fused to the dioxepane system. tandfonline.comacs.org

Catalytic C-H Functionalization Directed by the Nitrile Group

The nitrile group, possessing a lone pair of electrons on the nitrogen, can function as a weakly coordinating directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net This allows for the regioselective introduction of new functional groups at otherwise unreactive C-H bonds. While most examples involve the functionalization of aromatic C(sp²)–H bonds, this principle can be extended to saturated C(sp³)–H systems. nih.govsemanticscholar.org

For this compound, the nitrile group could potentially direct a metal catalyst (e.g., palladium or rhodium) to activate the C-H bonds on the adjacent carbons of the dioxepane ring (C5 and C7). This would proceed through the formation of a metallacyclic intermediate, enabling subsequent reactions like arylation or olefination at these positions. This approach offers a powerful method for elaborating the core structure, although its application to saturated heterocyclic systems remains a developing area of research.

Reactions Involving the 1,4-Dioxepane Ring

The 1,4-dioxepane ring is a saturated seven-membered heterocycle containing two ether linkages. Saturated ethers are generally stable and less reactive than many other functional groups. However, they can undergo specific transformations, typically under forcing conditions or at positions activated by the presence of the heteroatoms.

The C-H bonds adjacent (alpha) to the two oxygen atoms (at the C2, C3, C5, and C7 positions) are considered activated. These positions are more susceptible to radical abstraction or oxidation compared to the C-H bonds at C6.

Furthermore, under strong acidic conditions (e.g., heating with HBr or HI), the ether linkages can be cleaved. This ring-opening reaction would proceed via protonation of an ether oxygen, followed by nucleophilic attack by a halide ion, ultimately leading to the formation of a diol derivative with halogenated termini. The stability of the seven-membered ring makes such reactions less favorable compared to those of smaller, more strained cyclic ethers, but they can occur under sufficiently harsh conditions. researchgate.net Ring expansion and rearrangement reactions are also known for seven-membered rings, often mediated by Lewis acids or other reagents, but are highly substrate-dependent. nih.gov

Ring-Opening Reactions and Ring Stability

The 1,4-dioxepane ring, a seven-membered cyclic acetal (B89532), possesses inherent ring strain, although less than smaller cyclic ethers like oxiranes and oxetanes. libretexts.orglibretexts.org This strain, coupled with the presence of two oxygen atoms, renders the ring susceptible to cleavage under certain conditions, particularly in the presence of acid catalysts. The stability of the 1,4-dioxepane ring is a critical factor in its chemical transformations and potential applications.

Conformational analysis of the parent 1,4-dioxepane suggests a preference for twist-chair conformations, which minimize torsional and transannular strain. cdnsciencepub.com The presence of a substituent at the 6-position, as in this compound, would further influence the conformational equilibrium and, consequently, the stability of the ring.

Acid-catalyzed ring-opening is a characteristic reaction of cyclic acetals. thieme-connect.de In the presence of a Brønsted or Lewis acid, protonation or coordination to one of the oxygen atoms facilitates nucleophilic attack, leading to ring cleavage. The regioselectivity of this opening would be influenced by steric and electronic factors.

The stability of the 1,4-dioxepane ring in this compound is expected to be influenced by the electron-withdrawing nature of the nitrile group. This inductive effect could potentially destabilize the acetal linkage, making the ring more prone to acid-catalyzed hydrolysis compared to unsubstituted or alkyl-substituted 1,4-dioxepanes.

Ring-opening polymerization is another potential reaction pathway for strained cyclic ethers and esters. While less strained than their smaller counterparts, substituted dioxepanes can undergo ring-opening polymerization under specific catalytic conditions to yield functionalized polyethers.

Substituent Effects on Ring Reactivity

The carbonitrile group at the 6-position of the 1,4-dioxepane ring is expected to exert a significant influence on the ring's reactivity. The primary effect is the strong electron-withdrawing nature of the nitrile group (a -I and -M effect), which can modulate the electron density at various positions within the ring.

This electron-withdrawing effect is anticipated to have the following consequences:

Increased Susceptibility to Nucleophilic Attack: By reducing the electron density within the dioxepane ring, particularly at the adjacent carbon atoms, the nitrile group may render the ring more susceptible to nucleophilic attack, potentially facilitating ring-opening reactions under neutral or basic conditions, which are typically less favorable for unsubstituted ethers.

Influence on Acid-Catalyzed Ring Opening: The electron-withdrawing nature of the nitrile group would likely destabilize any developing positive charge on the adjacent oxygen atoms during acid-catalyzed ring-opening, potentially altering the rate and regioselectivity of the reaction compared to electron-donating substituents.

Modification of Conformational Preferences: The steric bulk and electronic properties of the nitrile group will influence the conformational equilibrium of the seven-membered ring, which in turn can affect its reactivity.

Synthetic Transformations Leading to Functionalized Derivatives

The presence of the carbonitrile group provides a versatile handle for a wide array of synthetic transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures based on the 1,4-dioxepane scaffold.

Modifications at the Carbonitrile Position

The carbonitrile group is a versatile functional group that can be converted into a variety of other functionalities. nih.govlibretexts.orgresearchgate.net These transformations provide access to a diverse range of derivatives of this compound.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (1,4-dioxepane-6-carboxylic acid) or a carboxylate salt, respectively. chemistrysteps.comopenstax.org This transformation proceeds through an intermediate amide. Careful control of reaction conditions can sometimes allow for the isolation of the primary amide (1,4-dioxepane-6-carboxamide).

Reduction: The carbonitrile can be reduced to a primary amine ( (1,4-dioxepan-6-yl)methanamine). chemistrysteps.comopenstax.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The resulting amine is a valuable intermediate for further functionalization.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comopenstax.org This reaction allows for the introduction of various alkyl or aryl groups at the position of the original nitrile.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, providing access to other heterocyclic systems attached to the dioxepane ring. nih.gov

Table 1: Potential Synthetic Transformations at the Carbonitrile Position
ReactionReagents and ConditionsProduct Functional Group
Hydrolysis (to Carboxylic Acid)H₃O⁺, heat-COOH
Hydrolysis (to Amide)H₂O₂, base (e.g., NaOH)-CONH₂
Reduction (to Amine)1. LiAlH₄, THF; 2. H₂O-CH₂NH₂
Addition of Grignard Reagent1. R-MgBr, Et₂O; 2. H₃O⁺-C(=O)R
Formation of TetrazoleNaN₃, NH₄Cl, DMF-C(=N-N=N-NH)-

Derivatization of the Dioxepane Ring

While transformations at the carbonitrile position are more straightforward, derivatization of the dioxepane ring itself is also a possibility, although potentially more challenging due to the generally lower reactivity of the C-H bonds in the ether ring.

Radical Halogenation: Free radical halogenation could potentially introduce a halogen atom onto the dioxepane ring, likely at a position activated by the ether oxygen atoms. However, selectivity could be an issue.

Functionalization via Ring Opening: As discussed previously, controlled ring-opening of the dioxepane ring could be employed to generate linear polyether structures with functional groups at specific positions, which could then be further modified.

Polymerization Studies of 1,4 Dioxepane 6 Carbonitrile As a Monomer

Potential as a Cyclic Ketene Acetal (B89532) (CKA) Analog

The exploration of 1,4-dioxepane-6-carbonitrile as a monomer is largely predicated on its potential to function as an analog of Cyclic Ketene Acetals (CKAs). CKAs are a class of monomers renowned for their ability to undergo radical ring-opening polymerization (RROP), a process that introduces ester linkages into polymer backbones, thereby imparting degradability. rsc.orgnih.gov Prominent examples of CKAs include 2-methylene-1,3-dioxepane (B1205776) (MDO) and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), which have been extensively studied. rsc.orgresearchgate.net

For this compound to participate in RROP, it would necessitate chemical modification to introduce a site for radical attack, typically an exocyclic double bond (a methylene (B1212753) group), for instance at the 2-position. The resulting hypothetical monomer, 2-methylene-1,4-dioxepane-6-carbonitrile, would possess the core seven-membered dioxepane ring structure analogous to MDO, with the addition of a polar nitrile functional group. researchgate.net This nitrile group could influence the monomer's reactivity and the physical properties of the resulting polymers, such as polarity, thermal stability, and solvent resistance. The established synthetic routes for CKAs, often starting from corresponding diols, could potentially be adapted for the synthesis of such a functionalized monomer. researchgate.net

Radical Ring-Opening Polymerization (RROP) Mechanisms

The cornerstone of CKA chemistry is the Radical Ring-Opening Polymerization (RROP) mechanism. This process is initiated by a radical species adding to the exocyclic double bond of the CKA monomer. The resulting ring-retained radical is unstable and rapidly undergoes an intramolecular fragmentation, or ring-opening, to form a more stable, linear radical. This ring-opening step is crucial as it generates a degradable ester linkage in what will become the polymer backbone. rsc.org The newly formed linear radical then propagates by reacting with another monomer, continuing the polymerization process.

Investigation of Ring-Opening Selectivity and Efficiency

The success of RROP hinges on the high selectivity and efficiency of the ring-opening step relative to direct propagation of the ring-retained radical. For seven-membered CKA rings like MDO, the ring-opening process is exceptionally efficient, often achieving 100% ring-opening. researchgate.netcmu.edu This high efficiency is driven by the release of ring strain. It is anticipated that a monomer derived from this compound would exhibit similarly high ring-opening efficiency due to its inherent seven-membered ring structure. The presence of the electron-withdrawing carbonitrile group at the 6-position is not expected to significantly hinder the fundamental ring-opening process, which is primarily a thermodynamic- and kinetic-driven fragmentation of the acetal radical.

Kinetic Studies of RROP Propagation and Termination

Understanding the kinetics of polymerization is essential for controlling polymer properties. Kinetic studies of RROP, often conducted using techniques like pulsed-laser polymerization (PLP), provide critical data on the rate coefficients for propagation (kₚ) and termination. cmu.edu Research on MDO has shown that its homopolymerization kinetics can be complex, with potential for side reactions such as chain transfer to the monomer or polymer, which can limit the final molecular weight. cmu.edusemanticscholar.org For a hypothetical 2-methylene-1,4-dioxepane-6-carbonitrile monomer, kinetic analysis would be necessary to determine its kₚ value and to understand the influence of the nitrile group on the rates of propagation, termination, and chain transfer events.

Copolymerization Behavior with Vinyl Monomers

A primary application of CKA monomers is not in homopolymerization but in their copolymerization with conventional vinyl monomers such as methacrylates, acrylates, and styrenes. rsc.orgsemanticscholar.org This approach is a powerful strategy for creating chemically degradable vinyl polymers by inserting ester linkages into their otherwise stable all-carbon backbones. researchgate.net

Reactivity Ratios in Copolymerization

The composition and microstructure of a copolymer are governed by the reactivity ratios of the comonomers, denoted as r₁ and r₂. fiveable.me These ratios compare the rate constant for a propagating radical adding to its own type of monomer versus the other monomer. By determining these values, the incorporation of each monomer into the copolymer chain can be predicted. nih.gov

While specific data for this compound is not available, the reactivity ratios of analogous CKAs with various vinyl monomers provide valuable insight. For example, the copolymerization of MDO (M₁) with methyl methacrylate (B99206) (MMA) (M₂) yielded reactivity ratios of r₁ = 0.057 and r₂ = 34.12, indicating that both propagating radicals preferentially add to MMA. cmu.edusemanticscholar.org In contrast, copolymerization of MDO (M₁) with vinyl acetate (B1210297) (VAc) (M₂) gave ratios of r₁ = 0.14 and r₂ = 1.89. rsc.org These values suggest that a nitrile-functionalized dioxepane monomer would likely also have a low reactivity ratio (r₁ < 1), favoring its incorporation in copolymers with more reactive vinyl monomers.

Table 1: Reactivity Ratios for CKA Analogs (M₁) with Vinyl Monomers (M₂)
CKA Monomer (M₁)Vinyl Monomer (M₂)r₁ (CKA)r₂ (Vinyl)Reference
2-methylene-1,3-dioxepane (MDO)Methyl Methacrylate (MMA)0.05734.12 cmu.edu
2-methylene-1,3-dioxepane (MDO)Vinyl Acetate (VAc)0.141.89 rsc.org
5,6-benzo-2-methylene-1,3-dioxepane (BMDO)2,3,4,5,6-pentafluorostyrene (PFS)0.359.9 researchgate.net

Polymer Architecture and Molecular Weight Control

There are no studies available that describe the polymerization of this compound. As a result, no information exists on the potential polymer architectures (e.g., linear, branched, cross-linked) that could be formed from this monomer. Similarly, methods for controlling the molecular weight and dispersity of poly(this compound) have not been investigated or reported.

Chemical Degradation Pathways of Derived Poly(this compound)s

The chemical degradation of poly(this compound) has not been a subject of scientific inquiry. Therefore, its degradation pathways, whether through hydrolytic or catalytic processes, remain uncharacterized.

Hydrolytic Degradation Mechanisms

No research has been conducted on the hydrolytic degradation of poly(this compound). The susceptibility of the ester and nitrile functional groups within the polymer to hydrolysis under various pH conditions has not been determined.

Catalytic Degradation Processes

There is no information available regarding the catalytic degradation of poly(this compound). Studies investigating the use of enzymes, metal catalysts, or other agents to facilitate the breakdown of this specific polymer have not been published.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Heterocyclic Molecules

There is currently no available scientific literature detailing the use of 1,4-dioxepane-6-carbonitrile as a building block for the synthesis of complex heterocyclic molecules.

Contribution to Novel Heterocyclic Scaffold Synthesis

There is no documented contribution of this compound to the synthesis of novel heterocyclic scaffolds in the available scientific literature.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized medium-sized rings like dioxepanes presents a considerable challenge in organic chemistry. Future research must focus on developing efficient and environmentally benign methods for the preparation of 1,4-dioxepane-6-carbonitrile.

Current strategies for the synthesis of substituted 1,4-dioxanes and dioxepanes often involve multi-step sequences. enamine.netresearchgate.net A key area of future work will be the development of catalytic, one-pot procedures that minimize waste and maximize atom economy. For instance, the application of transition-metal-catalyzed C–H functionalization could provide a direct route to introduce the carbonitrile group onto a pre-formed 1,4-dioxepane ring. mdpi.com Ruthenium-based catalysts, in particular, have shown promise in the directed C-H arylation of N-heteroarenes, a strategy that could potentially be adapted for the cyanation of cyclic ethers. mdpi.com

Furthermore, exploring sustainable synthetic methods is crucial. This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. Biocatalysis, for example, could offer a highly selective and environmentally friendly approach to the synthesis of chiral this compound derivatives.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

RouteKey TransformationTheoretical Yield (%)Atom Economy (%)Sustainability Score (1-10)
AMulti-step classical synthesis45303
BCatalytic C-H cyanation75607
CBiocatalytic approach85759

This table presents hypothetical data for illustrative purposes to guide future research.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The nitrile group in this compound is a versatile functional handle that can undergo a wide range of transformations. pressbooks.pubwikipedia.org Future research should focus on exploring its reactivity in the context of the dioxepane ring.

The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack. pressbooks.pub This could be exploited for the synthesis of a variety of derivatives, such as amides, carboxylic acids, and amines, by hydrolysis or reduction. libretexts.orgchemistrysteps.com The development of selective catalytic methods for these transformations will be a key challenge.

Moreover, the nitrile group can participate in cycloaddition reactions, providing access to novel heterocyclic systems. researchgate.net For example, [3+2] cycloadditions with azides could lead to the formation of tetrazole-substituted dioxepanes, which are of interest in medicinal chemistry. The influence of the dioxepane ring on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation.

Catalytic transformations of the ether moiety also present exciting research avenues. Ring-opening reactions of cyclic ethers are well-established, aston.ac.ukresearchgate.net and the presence of the nitrile group could influence the regioselectivity of such processes. Furthermore, the development of catalytic systems for the functionalization of the C-O bonds within the dioxepane ring could lead to novel materials and synthetic intermediates. epa.gov

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry will be an indispensable tool in guiding the future research of this compound. The conformational flexibility of the seven-membered dioxepane ring presents a significant challenge for experimental characterization. rsc.org

Advanced computational methods, such as density functional theory (DFT) and ab initio molecular orbital theory, can be employed to predict the stable conformers of this compound and to understand the energetic barriers between them. researchgate.netnih.gov This information is crucial for understanding its reactivity and for designing catalysts that can selectively target specific conformations.

Furthermore, computational modeling can be used to predict the electronic properties of the molecule, such as its dipole moment and polarizability, which are important for its potential applications in materials science. Molecular dynamics simulations can provide insights into the behavior of polymers derived from this compound, aiding in the design of materials with specific physical and chemical properties. nih.gov

Table 2: Predicted Properties of this compound from Computational Modeling

PropertyPredicted ValueComputational Method
Dipole Moment3.5 DB3LYP/6-31G*
Conformation Energy Barrier5.2 kcal/mol (Chair-Twist)MP2/cc-pVTZ
HOMO-LUMO Gap6.8 eVDFT/B3LYP

This table presents hypothetical data for illustrative purposes to guide future research.

Expanding the Scope of Polymerization Applications with this compound

The presence of the dioxepane ring suggests that this compound could be a valuable monomer for ring-opening polymerization (ROP). researchgate.netnih.govnih.gov The resulting polyesters would possess a unique combination of properties, including biodegradability and functionality.

A key challenge will be to develop controlled/"living" polymerization methods that allow for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. amanote.com Both cationic and anionic ROP methods could be explored, and the nitrile group may play a role in the polymerization mechanism.

The nitrile functionalities along the polymer backbone would offer opportunities for post-polymerization modification. researchgate.net This could be used to introduce a variety of functional groups, leading to the development of "smart" polymers that can respond to external stimuli such as pH, temperature, or light. Such materials could find applications in drug delivery, tissue engineering, and sensor technology.

Investigation of Multi-functional Materials Incorporating the this compound Moiety

The unique combination of a flexible ether backbone and a polar, reactive nitrile group makes this compound an attractive building block for the synthesis of multi-functional materials.

For example, polymers incorporating this moiety could exhibit interesting dielectric properties due to the high polarity of the nitrile group. This could lead to applications in organic electronics, such as in capacitors and transistors. The ability to tune the properties of these materials through copolymerization and post-polymerization modification will be a key area of research.

Furthermore, the incorporation of the this compound unit into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with novel porous structures and functionalities. The nitrile groups could act as coordination sites for metal ions or as reactive sites for further functionalization, leading to materials with applications in gas storage, separation, and catalysis. The development of efficient methods for the conversion of inert nitriles into multifunctional polymers will be crucial in this regard. nih.govresearchgate.net

Q & A

Q. What gaps exist in understanding the environmental fate of this compound, and how can they be addressed?

  • Methodological Answer : Limited data on biodegradation pathways and ecotoxicological endpoints (e.g., chronic aquatic toxicity) require targeted studies. Use OECD guideline tests (e.g., OECD 301 for biodegradability) and QSAR models to predict metabolite toxicity. Collaborate with environmental chemists to design long-term fate studies .

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